molecular formula C15H12ClN3O3 B2910325 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide hydrochloride CAS No. 381724-22-7

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide hydrochloride

Cat. No.: B2910325
CAS No.: 381724-22-7
M. Wt: 317.73
InChI Key: DWEXPPHBRBJRDE-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a 1,3-dioxoisoindoline (phthalimide) core linked via an acetamide group to a pyridin-3-yl moiety. Its molecular formula is C₁₅H₁₃ClN₃O₃, with a molecular weight of 325.74 g/mol (calculated from the formula). The hydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3.ClH/c19-13(17-10-4-3-7-16-8-10)9-18-14(20)11-5-1-2-6-12(11)15(18)21;/h1-8H,9H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEXPPHBRBJRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Phthalimide Intermediate: The synthesis begins with the formation of the phthalimide intermediate. Phthalic anhydride reacts with ammonia or a primary amine to yield phthalimide.

    Acylation Reaction: The phthalimide intermediate undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride.

    Coupling with Pyridine: The acetyl chloride derivative is then coupled with 3-aminopyridine under basic conditions to form the desired compound.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

    Substitution: The acetamide linkage and the aromatic rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Hydroxyl derivatives of the phthalimide moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with proteins and nucleic acids makes it a valuable tool for studying biochemical processes. It can be used in assays to investigate enzyme activity, protein-protein interactions, and cellular signaling pathways.

Medicine

Medically, the compound holds potential as a therapeutic agent. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

In industry, the compound can be utilized in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. In cellular systems, it may modulate receptor function, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of isoindole-1,3-dione derivatives functionalized with acetamide side chains. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference ID
Target Compound : 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide HCl C₁₅H₁₃ClN₃O₃ 325.74 Pyridin-3-yl, HCl salt Drug candidates (e.g., kinase inhibitors)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethylacetamide C₁₂H₁₂N₂O₃ 232.24 Ethyl group Intermediate for agrochemicals
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide C₁₁H₁₀N₂O₃ 218.21 Methyl on isoindole, no pyridine Antimicrobial agents
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide C₁₅H₁₴ClN₃O₄ 335.74 Chloro, dioxopiperidine Proteolysis-targeting chimeras (PROTACs)
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide HCl C₂₄H₂₉ClN₄O₆ 517.96 Hexyl spacer, dioxopiperidine, HCl salt Targeted protein degradation

Key Findings :

Structural Impact on Solubility :

  • The pyridin-3-yl group in the target compound increases polarity compared to alkyl substituents (e.g., ethyl or methyl), enhancing solubility in polar solvents .
  • Hydrochloride salts (target compound and ) improve aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity: Pyridine-containing derivatives (target compound, ) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Synthetic Accessibility :

  • The phthalimide core is typically synthesized via condensation of phthalic anhydride with amines . Substituents like pyridin-3-yl require selective amidation or nucleophilic substitution .

Safety and Handling: Hydrochloride salts (target compound, ) may pose handling risks (e.g., irritancy) compared to neutral analogs .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide hydrochloride is a derivative of isoindole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • Molecular Formula : C14H12ClN3O3
  • Molecular Weight : 303.72 g/mol

Structural Characteristics

The compound features a dioxoisoindole core linked to a pyridine ring via an acetamide moiety, which is crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to This compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Compounds in the isoindole family have been shown to inhibit specific enzymes, such as heparanase, which plays a role in cancer progression and metastasis. For instance, derivatives have demonstrated IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .
  • Anti-Angiogenic Effects : Some isoindole derivatives exhibit anti-angiogenic properties, which can be beneficial in cancer therapy by preventing tumor growth through the inhibition of new blood vessel formation .
  • Cellular Signaling Modulation : The compound may also interact with cellular signaling pathways, potentially affecting processes like apoptosis and cell proliferation.

Pharmacological Effects

The biological activities of the compound can be summarized as follows:

Activity TypeEffect/OutcomeReference
Enzyme InhibitionInhibits heparanase with IC50 200–500 nM
Anti-AngiogenicPrevents formation of new blood vessels
Cytotoxic ActivityInduces apoptosis in cancer cell lines

Study 1: Heparanase Inhibition

A study conducted on various isoindole derivatives demonstrated that compounds similar to the target compound effectively inhibited heparanase activity. The study highlighted that these compounds could serve as potential therapeutic agents in treating cancers characterized by high heparanase expression.

Study 2: Anti-Cancer Efficacy

In vitro studies have shown that derivatives of the compound induce apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Study 3: Angiogenesis Inhibition

Research has indicated that certain derivatives significantly reduce angiogenesis in animal models. This effect was measured using the Matrigel plug assay, where treated groups exhibited reduced vascularization compared to controls.

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